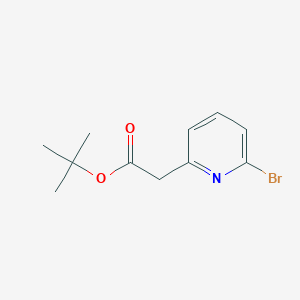

tert-Butyl 2-(6-bromopyridin-2-yl)acetate

Description

Positioning of tert-Butyl 2-(6-bromopyridin-2-yl)acetate as a Key Intermediate and Building Block

This compound is strategically designed to serve as a versatile building block. Its structure can be deconstructed into three key components that dictate its synthetic utility:

The Pyridine (B92270) Core : Provides the foundational heterocyclic structure known for its wide-ranging applications.

The Bromine Atom at the 6-position : Acts as a highly effective synthetic "handle" for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

The tert-Butyl Acetate (B1210297) Group at the 2-position : This is a protected form of a carboxylic acid. The bulky tert-butyl group provides steric protection, making the ester stable under many reaction conditions, including the basic conditions often used in cross-coupling. rsc.org This ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid functionality for further derivatization, such as amide bond formation.

This combination of a reactive site (the C-Br bond) and a protectable, functional side chain makes the compound an ideal starting material for creating diverse libraries of 2,6-disubstituted pyridines.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=NC=CC(=C1)Br |

| InChI Key | YRGXZFJOWJAGQO-UHFFFAOYSA-N |

| CAS Number | 1266119-33-8 |

This data is compiled from publicly available chemical databases.

Scope and Research Imperatives for Comprehensive Analysis of the Compound

The true value of a building block like this compound is realized through its application in the synthesis of novel and functional molecules. The primary research imperatives for this compound involve exploring its reactivity in key transformations and utilizing it as a precursor for targets in medicinal and materials chemistry.

A significant area of application lies in its use in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. The bromine atom on the pyridine ring is well-positioned for such transformations. The following reactions highlight the synthetic potential of this building block:

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with a boronic acid or ester, enabling the formation of a new carbon-carbon bond to introduce aryl or vinyl substituents. rsc.orglibretexts.orgnih.gov This is one of the most common methods for creating biaryl structures, which are prevalent in pharmaceuticals. masterorganicchemistry.com

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. rsc.orgwiley-vch.deorganic-chemistry.org This provides direct access to a wide range of substituted aminopyridines, another important class of compounds in drug discovery. researchgate.net

Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling the bromopyridine with a terminal alkyne. google.comlibretexts.orgwikipedia.org The resulting alkynylpyridines are valuable intermediates for synthesizing more complex heterocyclic systems and conjugated materials. atlanchimpharma.comlibretexts.orgorganic-chemistry.org

Heck Reaction : This reaction forms a carbon-carbon bond between the bromopyridine and an alkene, leading to the formation of substituted vinylpyridines. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.org

Reactivity Summary of the 6-Bromopyridin-2-yl Moiety

| Reaction Type | Coupling Partner | Bond Formed | Significance/Application |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Synthesis of biaryl and vinyl-pyridine compounds. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²)–N | Synthesis of N-aryl and N-heteroaryl amines. |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Synthesis of alkynyl-pyridines and conjugated systems. |

| Heck Reaction | Alkene | C(sp²)–C(sp²) | Synthesis of substituted vinyl-pyridines. |

The successful application of these reactions using this compound would allow for the systematic development of novel compounds. Subsequent hydrolysis of the tert-butyl ester would provide access to the corresponding carboxylic acids, which can be further functionalized, for example, by forming amide bonds with various amines, further expanding the molecular diversity achievable from this single starting material. A thorough investigation and documentation of optimized reaction conditions for these transformations are crucial for unlocking the full synthetic potential of this versatile building block.

Structure

3D Structure

Properties

CAS No. |

1266119-17-8 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

tert-butyl 2-(6-bromopyridin-2-yl)acetate |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8/h4-6H,7H2,1-3H3 |

InChI Key |

QTBDTZFTCNZTIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Tert Butyl 2 6 Bromopyridin 2 Yl Acetate

Established Synthetic Routes and Precursor Utilization

Traditional methods for synthesizing tert-butyl 2-(6-bromopyridin-2-yl)acetate rely on foundational chemical transformations, including esterification and direct functionalization of pyridine (B92270) rings.

Esterification Reactions Involving 2-(6-bromopyridin-2-yl)acetic acid and tert-Butyl Alcohol

The Fischer esterification, a classic method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This equilibrium-driven reaction is a fundamental approach for preparing tert-butyl esters. masterorganicchemistry.com While direct esterification of 2-(6-bromopyridin-2-yl)acetic acid with tert-butyl alcohol is a primary route, the steric hindrance of the tert-butyl group can present challenges, often requiring specific catalysts or activating agents to proceed efficiently. rug.nl

To overcome these challenges, various reagents are employed. For instance, methods involving the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the subsequent reaction with tert-butyl alcohol. researchgate.net

Another approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with tert-butyl alcohol.

Direct Synthesis Approaches from Bromopyridine Derivatives

Direct synthesis from readily available bromopyridine derivatives, such as 2,6-dibromopyridine (B144722), offers an alternative and often more convergent route. This approach typically involves a cross-coupling reaction. For example, a Reformatsky-type reaction or a palladium-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a zinc enolate of a tert-butyl acetate (B1210297) derivative can be employed to form the carbon-carbon bond and install the acetate moiety directly.

The regioselectivity of such reactions is a critical consideration, aiming to functionalize only one of the bromine-substituted positions on the pyridine ring. The use of sterically hindered, non-coordinating bases like 2,6-di-tert-butylpyridine (B51100) can be crucial in controlling the reaction and preventing undesired side reactions. wikipedia.orgguidechem.com

Advancements in Novel and Optimized Synthesis Protocols

Recent research has focused on developing more efficient, scalable, and high-yielding methods for the synthesis of this compound and related structures.

Development of Scalable Synthetic Routes

The demand for pyridinooxazoline (PyOx) ligands in asymmetric catalysis has driven the development of scalable syntheses for their precursors. nih.gov Research into the synthesis of related structures has led to multi-gram scale procedures that are both dependable and efficient. beilstein-journals.orgresearchgate.netcaltech.edu These routes often start from inexpensive and commercially available materials, such as picolinic acid, and involve a few robust chemical steps. beilstein-journals.orgresearchgate.net The optimization of reaction conditions, including temperature control and the choice of reagents, is critical to allow for isolation of intermediates in high purity without the need for tedious purification methods like column chromatography, making the process more amenable to large-scale production. beilstein-journals.orgresearchgate.net

High-Yielding and Regioselective Synthesis Strategies

Achieving high yields and precise control over the position of chemical modification (regioselectivity) is paramount in modern organic synthesis. In the context of pyridine derivatives, this is particularly important when multiple reactive sites are present, as in 2,6-dibromopyridine.

One-pot synthesis strategies have been developed that proceed with high regioselectivity. For instance, the nucleophilic addition of selenolate anions to various substrates occurs in a highly regio- and stereoselective manner, yielding functionalized products in excellent yields (93-98%). mdpi.com While this specific example relates to selenium compounds, the principles of controlling reactivity through careful choice of nucleophiles, catalysts, and reaction conditions are broadly applicable to achieving regioselective synthesis of substituted pyridines.

Catalytic Systems and Reaction Conditions in Compound Preparation

The choice of catalyst and reaction conditions is pivotal in directing the outcome of the synthesis of this compound.

For esterification reactions, particularly with sterically hindered alcohols like tert-butyl alcohol, both acid and base catalysis are employed. Strong acid catalysts such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are traditionally used in Fischer esterifications. masterorganicchemistry.com However, Lewis acids like zirconium(IV) and hafnium(IV) salts have emerged as effective catalysts for esterification, often leading to fewer side reactions. rug.nlresearchgate.net In some cases, copper(II) bromide has been shown to be an excellent catalyst for the acylation of tert-butyl alcohol with acetic anhydride, achieving high yields under optimized conditions. lnpu.edu.cn

For direct synthesis methods involving cross-coupling reactions with 2,6-dibromopyridine, transition metal catalysts, particularly those based on palladium, are common. The choice of ligand for the palladium center is crucial for controlling the catalyst's activity and selectivity.

The reaction conditions are tailored to the specific synthetic route and catalytic system. Key parameters that are optimized include:

Temperature: Temperature control is often used to manage side reactions, such as the bis-acylation observed in some amidation reactions. beilstein-journals.orgresearchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity. Toluene (B28343) is often used in esterification and cyclization steps. rug.nlbeilstein-journals.org

Base: In many reactions, a base is required. The type of base, from common organic bases like triethylamine (B128534) (Et₃N) to stronger bases like sodium methoxide (B1231860) (NaOMe) or hindered non-nucleophilic bases, can significantly impact the reaction's success and yield. beilstein-journals.orgresearchgate.net

Below is a table summarizing various catalytic systems and conditions found in related syntheses.

| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Amidation | Oxalyl Chloride | - | - | Controlled | 75 | beilstein-journals.orgresearchgate.net |

| Cyclization | Thionyl Chloride (SOCl₂) | Sodium Methoxide (NaOMe) | Methanol (MeOH) / Toluene | 50-55 | 72 | beilstein-journals.orgresearchgate.net |

| Esterification | Copper(II) Bromide | - | - | Reflux | 83.46 | lnpu.edu.cn |

| Esterification | Strong Acid Ion Exchange Resin | - | tert-Butyl Acetate | 30-45 | >80 (conversion) | google.com |

| Halogen Exchange | - | - | Acetic Acid | 110 | 92 | chemicalbook.com |

Acid-Catalyzed Methodologies

Acid-catalyzed esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis. The reaction typically involves protonation of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

However, the use of a tertiary alcohol like tert-butanol (B103910) introduces a significant competing reaction: acid-catalyzed dehydration to form isobutylene (B52900). asianpubs.org This side reaction can drastically reduce the yield of the desired ester. Consequently, the choice of acid catalyst is critical. While traditional mineral acids like sulfuric acid can be used, they often promote the unwanted dehydration pathway. google.comrsc.org

Modern approaches often favor solid acid catalysts, which can offer higher selectivity, easier separation from the reaction mixture, and improved recyclability. These heterogeneous catalysts, such as ion-exchange resins or supported heteropolyacids, can provide acidic sites for the reaction to occur while potentially minimizing the degradation of the sensitive tert-butanol. asianpubs.orgresearchgate.net For instance, a cyclic process for manufacturing pyridine carboxylic acid esters has been developed where the residue from a previous batch, containing the salt of the ester and a strong acid, is used as the catalyst for subsequent reactions. google.com

Table 1: Comparison of Potential Acid Catalysts for tert-Butylation

| Catalyst Type | Specific Example | Advantages | Disadvantages |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high reactivity. google.comrsc.org | Strong promoter of alcohol dehydration, corrosive, difficult to separate. asianpubs.org |

| Solid Acid | Silicotungstic Acid on Bentonite | High selectivity, reusable, non-corrosive, easy to filter out. asianpubs.org | Higher initial cost, may have lower activity than mineral acids. |

| Ion-Exchange Resin | Amberlyst-15 | Easily removed by filtration, can be regenerated, good thermal stability. researchgate.net | Can be limited by temperature constraints, potential for slower reaction rates. |

Solvent Selection and Temperature Optimization

The selection of an appropriate solvent and the precise control of temperature are paramount for maximizing the yield and purity of this compound. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. In some esterification protocols, an excess of the alcohol reactant (in this case, tert-butanol) can serve as both the reactant and the solvent.

Alternatively, a non-reacting, aprotic solvent can be employed. Solvents like toluene or hexane (B92381) are often used to facilitate the azeotropic removal of water, which is a byproduct of the esterification. Removing water from the reaction mixture shifts the equilibrium towards the products, thereby increasing the conversion of the carboxylic acid to the ester.

Temperature control is arguably the most critical parameter. Due to the propensity of tert-butanol to dehydrate in an acidic environment, lower reaction temperatures are generally preferred. asianpubs.org However, reducing the temperature also decreases the rate of the desired esterification reaction. Therefore, an optimal temperature must be established that provides a reasonable reaction rate while keeping the formation of isobutylene to a minimum. Studies on the esterification of acetic acid with n-butanol have shown that increasing temperature generally improves the conversion rate up to an equilibrium point. rsc.org For the more sensitive tert-butanol, a systematic study would be required to find the ideal balance.

Table 2: Influence of Solvent and Temperature on tert-Butyl Ester Synthesis

| Solvent | Temperature Range | Expected Outcome | Rationale |

|---|---|---|---|

| Excess tert-Butanol | Low to Moderate (e.g., 40-60 °C) | Moderate yield, potential for some isobutylene formation. | Drives equilibrium by mass action, but excess alcohol can still dehydrate. |

| Toluene | Moderate to High (e.g., 80-110 °C) | Higher conversion due to azeotropic water removal. researchgate.net | Risk of significant isobutylene formation at higher temperatures. asianpubs.org |

| Hexane | Low to Moderate (e.g., 50-70 °C) | Lower reaction rate, but potentially higher selectivity for the ester. | Lower boiling point limits the maximum reaction temperature, favoring the desired product. |

Considerations for Process Development and Industrial Scale-Up

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. researchgate.net

The choice of catalyst is a primary consideration. For large-scale production, heterogeneous catalysts are highly favored due to the ease with which they can be separated from the product stream (typically by filtration) and their potential for regeneration and reuse, which reduces both cost and waste. asianpubs.orgresearchgate.net

Heat management is another critical factor. Esterification reactions are exothermic, and on a large scale, the heat generated can lead to a rapid increase in temperature. This can accelerate undesirable side reactions, such as the dehydration of tert-butanol, and in a worst-case scenario, lead to a thermal runaway. bohrium.com Therefore, industrial reactors must be equipped with efficient cooling systems to maintain precise temperature control.

Downstream processing, including product isolation and purification, must also be carefully designed. While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. Instead, industrial processes would likely utilize distillation to separate the volatile tert-butyl ester product from less volatile impurities and the catalyst.

Finally, a thorough safety assessment is mandatory. Pyridine and its derivatives can present specific hazards, and their thermal stability must be understood. bohrium.comacsgcipr.org The flammability of organic solvents and tert-butanol requires the use of explosion-proof equipment and measures to prevent static discharge. lobachemie.comcarlroth.com The corrosive nature of strong acid catalysts also necessitates the use of appropriate materials of construction for the reactor and associated pipework.

Table 3: Key Considerations for Industrial Scale-Up

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., H₂SO₄) or Heterogeneous | Heterogeneous (e.g., Solid Acid) | Ease of separation, reusability, reduced waste and corrosion. asianpubs.orgresearchgate.net |

| Purification | Column Chromatography | Fractional Distillation | Cost-effectiveness and efficiency for large volumes. |

| Heat Transfer | Heating mantle/oil bath | Jacketed reactor with cooling fluid | Precise control of reaction exotherm to prevent side reactions and ensure safety. bohrium.com |

| Safety | Fume hood | Comprehensive HAZOP study, closed systems, explosion-proof equipment. | Management of flammable materials and potential for thermal runaway. acsgcipr.orglobachemie.comcarlroth.com |

Reactivity and Fundamental Chemical Transformations of Tert Butyl 2 6 Bromopyridin 2 Yl Acetate

Reactivity at the Bromine Center: Strategic Cross-Coupling Interventions

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. This is predominantly achieved via transition metal-catalyzed cross-coupling reactions or through the generation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of tert-butyl 2-(6-bromopyridin-2-yl)acetate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring. The general reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base.

The selection of the appropriate ligand is critical for achieving high yields and preventing side reactions. For instance, in the coupling of 3-halo-2-aminopyridines, ligands such as RuPhos and BrettPhos have been shown to be highly effective. While not the exact substrate, the principles of ligand selection for related bromopyridine systems are highly relevant. The electronic properties of the ligand also play a key role; electron-donating ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition.

Table 1: Representative Ligands for Palladium-Catalyzed Cross-Coupling of Bromopyridines

| Ligand | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A common, relatively inexpensive, and moderately electron-rich phosphine (B1218219) ligand. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | A sterically hindered and electron-rich biaryl phosphine ligand, often effective for challenging couplings. |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | A highly hindered and electron-rich biaryl phosphine ligand, known for its high catalytic activity in C-N and C-C bond formation. |

| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | An electron-rich and sterically demanding ligand that has shown effectiveness in C-H functionalization. |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of palladium precursor, ligand, base, and solvent. The goal is to find a set of conditions that provides the desired product in high yield while minimizing side reactions, such as homo-coupling of the boronic acid or de-bromination of the starting material.

For the coupling of this compound with various aryl and heteroaryl boronic acids, a systematic screening of reaction conditions is often necessary. This can involve testing different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or palladium pre-catalysts), a variety of ligands (as discussed in the previous section), a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and different solvent systems (e.g., toluene (B28343), dioxane, or aqueous mixtures). Automated systems can be employed to rapidly screen a wide range of conditions to identify the optimal parameters for a specific coupling.

Table 2: General Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Common Options | Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | The choice can affect catalyst activity and stability. Pre-catalysts can offer improved performance. |

| Ligand | PPh₃, Buchwald-type biarylphosphines, etc. | Crucial for reactivity and selectivity, especially with challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The strength and nature of the base can influence the transmetalation step and prevent side reactions. |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF, aqueous mixtures | The solvent affects the solubility of reagents and can influence the reaction rate and outcome. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. |

Other Transition Metal-Mediated Coupling Processes (e.g., Nickel, Copper)

While palladium is the most common catalyst for cross-coupling reactions, nickel and copper catalysts also offer powerful alternatives for the functionalization of this compound.

Nickel-catalyzed couplings are particularly useful for cross-electrophile coupling reactions, for instance, between aryl bromides and alkyl bromides. These reactions often proceed via a different mechanism than palladium-catalyzed couplings and can be advantageous for certain substrate combinations. Nickel catalysis can also be applied to the coupling of aryl chlorides and alkyl thiols, demonstrating its utility in forming C-S bonds. The development of specific nickel/ligand systems has expanded the scope of these transformations.

Copper-catalyzed couplings , historically known through the Ullmann reaction, have seen a resurgence with the development of modern catalytic systems. Copper catalysts are effective for a variety of transformations, including the coupling of aryl bromides with aliphatic diols and the N-H cross-coupling of peptides. The mechanism of copper-catalyzed reactions can be distinct from that of palladium-catalyzed processes. For 2-bromopyridines, copper-mediated cross-coupling with reagents like ethyl bromodifluoroacetate has been reported.

Organometallic Reagent Interventions (e.g., Lithiation, Grignard Formation)

The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate. These intermediates can then react with a wide range of electrophiles to introduce new functional groups.

Lithiation can be achieved through a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting pyridyllithium species is a potent nucleophile and can react with various electrophiles. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions. For bromopyridines, the regioselectivity of lithiation can be influenced by the solvent and concentration.

Grignard reagent formation involves the reaction of the bromopyridine with magnesium metal. The resulting Grignard reagent, a pyridylmagnesium bromide, is also a strong nucleophile, though generally less reactive than the corresponding organolithium compound. Grignard reagents are versatile and can participate in a wide array of reactions to form new carbon-carbon bonds.

Reactivity at the Ester Moiety: Diverse Functional Group Manipulations

The tert-butyl ester group of this compound is a versatile functional group that can be transformed into a variety of other functionalities. The bulky tert-butyl group provides a degree of steric hindrance that can influence the reactivity of the ester.

One of the most common transformations is hydrolysis to the corresponding carboxylic acid. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or aqueous phosphoric acid. The use of molecular iodine in acetonitrile (B52724) has also been reported for the chemoselective hydrolysis of tert-butyl esters. Enzymatic hydrolysis using proteases like subtilisin offers a mild and selective alternative.

The ester can also be converted into an amide through reaction with an amine. This amidation can be promoted by various reagents, including tin(II) chloride with α,α-dichlorodiphenylmethane or base-promoted methods using potassium tert-butoxide. Zinc-catalyzed amide cleavage directed by a nicotinate (B505614) group has also been explored.

Furthermore, the ester can be reduced to the corresponding primary alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of methanol. The choice of reducing agent and conditions is important to ensure the selective reduction of the ester without affecting the pyridine ring or the bromine atom.

Table 3: Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | TFA, CH₂Cl₂; or aq. H₃PO₄ | 2-(6-Bromopyridin-2-yl)acetic acid |

| Amidation | Amine, SnCl₂, α,α-dichlorodiphenylmethane; or Amine, KOtBu, DMSO | 2-(6-Bromopyridin-2-yl)-N-substituted acetamide |

| Reduction | LiAlH₄, THF; or NaBH₄, MeOH | 2-(6-Bromopyridin-2-yl)ethanol |

Hydrolysis to 2-(6-bromopyridin-2-yl)acetic acid

The tert-butyl ester group of this compound can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(6-bromopyridin-2-yl)acetic acid lookchem.comsigmaaldrich.cn. This hydrolysis reaction is a standard transformation in organic synthesis, often employed to deprotect the carboxylic acid functionality for subsequent reactions. The use of a tert-butyl ester is advantageous as its removal can typically be achieved under conditions that are mild enough to avoid the disruption of other sensitive functional groups within the molecule.

The reaction is generally carried out by treating the ester with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (B109758) (DCM). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired carboxylic acid can be isolated and purified.

| Reactant | Reagent | Product |

| This compound | Trifluoroacetic Acid (TFA) | 2-(6-bromopyridin-2-yl)acetic acid lookchem.comsigmaaldrich.cn |

Transesterification Reactions

While the tert-butyl ester of this compound is relatively stable, it can undergo transesterification reactions under specific catalytic conditions. This process involves the exchange of the tert-butyl group with another alkyl or aryl group from an alcohol. The reaction is typically catalyzed by an acid or a base.

For instance, reacting this compound with an alcohol (R-OH) in the presence of a suitable catalyst would lead to the formation of a new ester, 2-(6-bromopyridin-2-yl)acetate-R, and tert-butanol (B103910). The efficiency of the reaction can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature.

| Reactant | Reagent | Product |

| This compound | R-OH (Alcohol) | 2-(6-bromopyridin-2-yl)acetate-R |

Amidation and Peptide Coupling Applications

The carboxylic acid, obtained from the hydrolysis of this compound, is a key intermediate for amidation and peptide coupling reactions. The carboxyl group can be activated using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). This activated species then readily reacts with a primary or secondary amine to form a new amide bond.

This methodology is fundamental in the synthesis of a wide array of compounds, including small molecule inhibitors and other biologically active molecules. For example, similar pyridinyl acetic acid derivatives have been utilized in the synthesis of inhibitors for various enzymes.

| Reactant | Reagent | Product |

| 2-(6-bromopyridin-2-yl)acetic acid | Amine (R-NH2), Coupling Agent | N-R-2-(6-bromopyridin-2-yl)acetamide |

Reactivity of the Pyridine Nucleus: Selective Chemical Modifications

The 6-bromopyridine core of this compound offers several avenues for selective chemical modifications, allowing for the introduction of diverse functionalities onto the pyridine ring.

Nucleophilic Aromatic Substitution on the Bromopyridine Ring

The bromine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion.

The reaction conditions for SNAr on 6-bromopyridines typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The ease of substitution can be influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring.

| Reactant | Reagent | Product |

| This compound | Nucleophile (e.g., R-NH2, R-OH, R-SH) | tert-Butyl 2-(6-(substituted)pyridin-2-yl)acetate |

Directed Ortho-Metalation Strategies on the Pyridine Scaffold

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgharvard.edu In the context of this compound, the ester group can potentially act as a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu A strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), can selectively deprotonate the pyridine ring at the position ortho to the directing group. uwindsor.ca

However, the presence of the bromine atom introduces a competing reaction pathway: lithium-halogen exchange. The choice of the organolithium reagent and the reaction conditions (temperature, solvent) are crucial in determining the outcome of the reaction. For instance, using a bulky base at low temperatures might favor deprotonation over halogen exchange. Once the lithiated intermediate is formed, it can be quenched with various electrophiles to introduce a wide range of substituents at the C3 position of the pyridine ring.

| Reactant | Reagent | Electrophile (E+) | Product |

| This compound | Strong Base (e.g., LDA) | E+ | tert-Butyl 2-(3-E-6-bromopyridin-2-yl)acetate |

Potential for Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction, when it does occur, typically requires harsh conditions and proceeds at the C3 and C5 positions.

In the case of this compound, the presence of the bromo and the acetate (B1210297) substituents further influences the regioselectivity of any potential EAS reaction. The bromine atom is a deactivating but ortho, para-directing group, while the directing effect of the acetate substituent is more complex. Given the deactivated nature of the ring, forcing conditions would likely be required for reactions such as nitration or sulfonation. The potential for such reactions would need to be evaluated on a case-by-case basis, as competing side reactions and decomposition are possible under harsh electrophilic conditions.

| Reactant | Reagent | Product |

| This compound | Electrophile (e.g., HNO3/H2SO4) | tert-Butyl 2-(6-bromo-3/5-nitropyridin-2-yl)acetate (potential) |

Complex Transformations and Rearrangements

This compound serves as a valuable building block in the synthesis of fused heterocyclic compounds, particularly through multi-step, one-pot reactions. These transformations are characterized by the sequential formation of multiple chemical bonds, leading to significant structural complexity from a relatively simple starting material.

A notable example of such a complex transformation is the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This process involves a one-pot tandem reaction that combines a copper-catalyzed Ullmann-type C-N cross-coupling with an intramolecular amidation. nih.gov

The reaction commences with the coupling of this compound with a (Z)-3-amino-3-arylacrylate ester. This step is catalyzed by a copper(I) iodide (CuI) catalyst, which facilitates the formation of a new carbon-nitrogen bond between the pyridine ring and the amino group of the acrylate. This is followed by an in-situ intramolecular amidation, where the newly introduced amino group attacks the ester carbonyl, leading to the formation of the fused pyrimidinone ring system. The entire sequence is a cascade of reactions that efficiently builds the complex heterocyclic core of the pyrido[1,2-a]pyrimidin-4-one. nih.gov

The versatility of this transformation allows for the synthesis of a diverse library of pyrido[1,2-a]pyrimidin-4-ones by varying the substituents on the starting materials. These compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. nih.gov

Below is a data table summarizing the key aspects of this complex transformation:

| Transformation | Starting Materials | Key Reagents | Product Class | Significance |

| Tandem Ullmann-type C-N cross-coupling and intramolecular amidation | This compound, (Z)-3-amino-3-arylacrylate esters | CuI (catalyst), DMF (solvent) | Pyrido[1,2-a]pyrimidin-4-ones | Efficient one-pot synthesis of complex, biologically relevant fused heterocycles. |

This type of reaction highlights the utility of this compound as a precursor for generating significant molecular complexity in a controlled and efficient manner. The strategic placement of the bromo and acetate functionalities is crucial for orchestrating this elegant and powerful synthetic transformation.

Applications of Tert Butyl 2 6 Bromopyridin 2 Yl Acetate As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The presence of multiple reactive sites within tert-Butyl 2-(6-bromopyridin-2-yl)acetate makes it an ideal starting material for the synthesis of diverse heterocyclic compounds. The bromine atom can participate in various cross-coupling reactions, while the ester group can be hydrolyzed or transformed, and the pyridine (B92270) nitrogen offers a site for quaternization or coordination.

Synthesis of Substituted Pyridine Derivatives

The bromine atom on the pyridine ring of this compound is a key functional group for introducing a wide array of substituents onto the pyridine core. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of 6-substituted pyridine-2-acetate derivatives. These derivatives are valuable intermediates in the development of new pharmaceuticals and materials. For instance, novel conjugated polymers containing 2,6-substituted pyridine units have been synthesized and investigated for their potential in metal ion sensing. rsc.org

Formation of Fused Bicyclic and Polycyclic Heteroaromatic Systems (e.g., Imidazo[1,2-a]pyridines, Oxadiazoles)

Imidazo[1,2-a]pyridines:

The tert-butyl acetate (B1210297) moiety and the bromine atom on the pyridine ring are instrumental in the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines. A common synthetic strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In the context of this compound, the bromine atom can be displaced by an amino group, and the resulting aminopyridine can then undergo cyclization. For example, tert-butyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a known compound, indicating the utility of the parent molecule in forming this fused system. bldpharm.com The subsequent hydrolysis of the tert-butyl ester provides the corresponding carboxylic acid, a versatile handle for further functionalization. nih.gov Research has shown the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab geranylgeranyl transferase, starting from related bromo-imidazo[1,2-a]pyridine intermediates. nih.gov

Oxadiazoles:

The tert-butyl acetate group can be converted to a hydrazide, which is a key precursor for the synthesis of 1,3,4-oxadiazoles. The general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the condensation of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov By converting the tert-butyl ester of this compound to the corresponding hydrazide, it can be reacted with various aromatic carboxylic acids to yield 2-(6-bromopyridin-2-ylmethyl)-5-aryl-1,3,4-oxadiazoles. Alternatively, methods for synthesizing 1,2,4-oxadiazoles often involve the reaction of amidoximes with acylating agents or 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com The bromo-substituted pyridine ring in these oxadiazole derivatives offers a site for further chemical modification.

Integration into Macrocyclic Architectures

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. The bifunctional nature of this compound makes it a valuable component for the synthesis of macrocycles. The bromine atom allows for the connection of the pyridine unit into a larger ring system via cross-coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form an amide or ester linkage to close the macrocycle. The synthesis of macrocyclic Tyk2 inhibitors has been reported using a highly functionalized 2-pyrrolidinone, demonstrating the utility of tert-butyl esters in macrocyclization. nih.gov While direct examples involving this compound in published macrocycle syntheses are not prevalent, its structure is well-suited for such applications. The general strategy would involve a multi-step sequence where the bromine and the acetate functionalities are used in separate, orthogonal steps to build the macrocyclic framework. The importance of the macrocyclic scaffold for the potency of certain inhibitors has been demonstrated, highlighting the value of developing synthetic routes to these complex structures. nih.gov

Precursor for Advanced Organic Building Blocks and Ligands

Beyond its direct use in constructing complex heterocycles, this compound serves as a precursor to a variety of other useful organic building blocks and ligands.

Development of Chiral Ligands based on the Pyridine Scaffold

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The pyridine scaffold is a common feature in many successful chiral ligands. The bromine atom in this compound can be replaced by a chiral amine or other chiral moieties through nucleophilic aromatic substitution or coupling reactions. The resulting chiral pyridine derivatives can then be used as ligands in a variety of metal-catalyzed asymmetric transformations. For example, 2,6-bis[(4R)-4-tert-butyl-2-oxazolin-2-yl]pyridine is a known chiral ligand used in asymmetric catalysis. nih.gov While not directly synthesized from the title compound, it illustrates the importance of the substituted pyridine motif in chiral ligand design. The tert-butyl acetate group can also be modified to introduce additional stereocenters or coordinating groups.

Synthesis of Functionalized Intermediates for Diversified Libraries

In modern drug discovery, the generation of compound libraries with diverse structures is a key strategy for identifying new lead compounds. The reactivity of this compound allows for its use as a scaffold to generate a library of related compounds. The bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of boronic acids, organostannanes, or terminal alkynes to introduce a wide range of substituents at the 6-position of the pyridine ring. The tert-butyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled with a library of amines or alcohols to further increase the diversity of the final products. This approach allows for the rapid generation of a large number of structurally related compounds for biological screening. The use of tert-butyl carbamates of bromopyridines is also a common strategy for creating diversified libraries. sigmaaldrich.com

Role in the Synthesis of Functionally Active Molecules (Focus on Chemical Synthesis)

The utility of this compound lies in its capacity to serve as a scaffold for the synthesis of a wide array of more complex chemical entities. The bromine atom on the pyridine ring is particularly amenable to cross-coupling reactions, a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amidation reactions.

Chemical probes are essential tools in chemical biology for the study of proteins and biological pathways. The synthesis of these probes often requires a modular approach, where different fragments are pieced together. While direct use of this compound in a final chemical probe is not extensively documented in publicly available literature, its structural motifs are found in related complex molecules. For instance, similar pyridyl structures are integral components of various bioactive compounds. The bromo-substituted pyridine core of this compound can be readily diversified through reactions like the Suzuki or Sonogashira coupling, allowing for the attachment of various reporter groups, linkers, or binding fragments necessary for a chemical probe's function.

The tert-butyl acetate moiety can be deprotected to reveal a carboxylic acid, which can then be coupled to other molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins, and their synthesis often involves the coupling of a protein-binding ligand to an E3 ligase-recruiting moiety via a linker. broadpharm.com A related compound, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, which contains a tert-butyl ester, is used as a PROTAC linker. broadpharm.com This highlights the potential of the tert-butyl acetate group in this compound for similar applications in chemical probe development.

The pyridine nucleus is a well-established ligand scaffold in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. The bromo- and acetate-substituted pyridine structure of this compound makes it an attractive precursor for the synthesis of novel ligands.

In the realm of advanced materials, organic molecules with specific electronic and photophysical properties are of great interest. The pyridine ring is a common component of organic light-emitting diodes (OLEDs) and other organic electronic materials. The ability to functionalize the pyridine ring of this compound through cross-coupling reactions allows for the synthesis of extended π-conjugated systems with tailored properties.

The creation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries are screened to identify new hit compounds with desired biological activities. The structure of this compound is well-suited for the generation of such libraries.

The two orthogonal reactive sites—the bromine atom for cross-coupling and the ester for hydrolysis and subsequent amidation—allow for a divergent synthetic approach. Starting from this single building block, a multitude of derivatives can be generated by varying the reaction partners in the coupling and amidation steps. This strategy enables the rapid exploration of chemical space around the pyridyl scaffold.

For instance, a library of compounds can be synthesized by reacting this compound with a variety of boronic acids via Suzuki coupling, followed by hydrolysis of the ester and coupling with a diverse set of amines. This approach has been utilized in the generation of libraries of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potential inhibitors of the SARS-CoV 3CL protease, where a multi-component Ugi reaction was employed to rapidly explore structure-activity relationships. nih.gov

Below is a hypothetical reaction scheme illustrating the potential for creating a diverse compound library from this compound.

Table 1: Hypothetical Scheme for Compound Library Synthesis

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 1 | This compound | R¹-B(OH)₂ | Suzuki Coupling | 6-Aryl-pyridin-2-yl-acetic acid tert-butyl esters |

| 2 | 6-Aryl-pyridin-2-yl-acetic acid tert-butyl esters | Trifluoroacetic Acid | Ester Hydrolysis | 6-Aryl-pyridin-2-yl-acetic acids |

| 3 | 6-Aryl-pyridin-2-yl-acetic acids | R²-NH₂ | Amide Coupling | 2-(6-Aryl-pyridin-2-yl)-N-R²-acetamides |

This systematic approach allows for the generation of a large number of distinct compounds from a single, versatile starting material, underscoring the value of this compound in the construction of chemically diverse compound collections for screening and discovery purposes.

Synthesis and Diversification of Analogues and Derivatives of Tert Butyl 2 6 Bromopyridin 2 Yl Acetate

Structural Modifications at the Bromine Position for Altered Reactivity

The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional handle for introducing molecular diversity through various cross-coupling reactions. This position is highly amenable to palladium-catalyzed transformations, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-pyridine scaffold with a variety of organoboron reagents, such as boronic acids and esters. wikipedia.orglibretexts.org This allows for the introduction of aryl and heteroaryl substituents, creating complex biaryl structures. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com Studies on related 2,6-dibromopyridine (B144722) systems have demonstrated the feasibility and regioselectivity of such couplings. researchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples the bromo-pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov This method is valuable for constructing linear, rigid structures and has been applied in the synthesis of complex molecules, including potential therapeutic agents. wikipedia.orgacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 6-position. organic-chemistry.orglibretexts.org The process is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base. researchgate.netatlanchimpharma.com This method has proven effective for the amination of various 2-bromopyridines, providing access to a diverse range of aminopyridine derivatives. researchgate.netamazonaws.com

These transformations at the bromine position significantly alter the electronic and steric properties of the molecule, leading to derivatives with tailored reactivity and potential biological activity.

Table 1: Examples of Cross-Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst System | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd Catalyst + Base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst | C-C (Alkynyl) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst + Ligand + Base | C-N (Amino) |

Structural Modifications at the tert-Butyl Ester Group for Diverse Functionality

The tert-butyl ester group offers another strategic point for diversification. Its relative stability and specific deprotection conditions allow for selective transformation into other functional groups, primarily carboxylic acids, which can then be converted into a variety of derivatives.

Ester Hydrolysis:

The tert-butyl group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-(6-bromopyridin-2-yl)acetic acid. This transformation is a critical step, as the resulting carboxylic acid is a versatile intermediate for further functionalization. broadpharm.com

Conversion to Amides and Other Esters:

Once the carboxylic acid is obtained, it can be readily converted into a wide range of amides through coupling reactions with various primary and secondary amines. organic-chemistry.orgnih.gov These reactions are typically mediated by coupling reagents such as HATU or carbodiimides (e.g., DCC, EDC). fishersci.co.ukgrowingscience.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts efficiently with amines to form amides. nih.govresearchgate.net Similarly, the activated acid can react with different alcohols to produce a library of new esters.

Table 2: Functional Group Interconversion from the tert-Butyl Ester

| Starting Group | Reagents | Resulting Functional Group |

|---|---|---|

| tert-Butyl Ester | Acid (e.g., TFA, HCl) | Carboxylic Acid |

| Carboxylic Acid | Amine + Coupling Reagent (e.g., HATU, EDC) | Amide |

| Carboxylic Acid | SOCl₂ or (COCl)₂, then Amine | Amide |

| Carboxylic Acid | Alcohol + Acid Catalyst | Ester |

Structural Modifications on the Acetate (B1210297) Side Chain

Further diversification can be achieved by modifying the acetate side chain, specifically at the α-carbon (the methylene (B1212753) group adjacent to the carbonyl).

α-Functionalization:

The hydrogen atoms on the α-carbon of the acetate group can be removed by a strong, non-nucleophilic base to generate an enolate. This nucleophilic intermediate can then react with various electrophiles to introduce substituents at the α-position. This strategy allows for the installation of alkyl, acyl, or other functional groups, adding another layer of structural complexity to the scaffold. nih.gov While challenging, site-selective functionalization of C-H bonds adjacent to heteroaromatic rings is an area of active research, with photoredox catalysis emerging as a potential method. acs.org

Diversification Strategies and Substitutions on the Pyridine Ring

While the bromine at the 6-position is the most reactive site for cross-coupling, substitutions at other positions on the pyridine ring (positions 3, 4, and 5) can also be explored, although they are generally more challenging. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the existing substituents (the bromo and the acetate groups) must be considered.

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are common for many aromatic systems. masterorganicchemistry.commasterorganicchemistry.comyoutube.com However, the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent makes the ring less reactive towards electrophiles. Reactions would likely require harsh conditions and may lead to mixtures of isomers. Therefore, more advanced strategies, such as directed ortho-metalation followed by quenching with an electrophile, might be necessary to achieve selective functionalization at other positions on the pyridine core.

Generation of Compound Libraries Based on the Core Structure

The true synthetic power of the tert-butyl 2-(6-bromopyridin-2-yl)acetate scaffold lies in its application for creating large collections of related molecules, known as compound libraries. These libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties.

A combinatorial approach can be employed by systematically combining the diversification strategies outlined in the previous sections. For instance, a library can be generated by:

Diversifying the Bromine Position: A set of diverse aryl, heteroaryl, or amino groups are introduced at the 6-position via Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Diversifying the Ester Group: Each of the products from the first step is then converted from the tert-butyl ester to the carboxylic acid. This new series of compounds is then reacted with a library of diverse amines or alcohols to generate a large matrix of amides and esters.

This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting scaffold, maximizing the exploration of chemical space around the core structure.

Mechanistic Insights and Computational Studies Pertaining to Tert Butyl 2 6 Bromopyridin 2 Yl Acetate and Its Reactions

Elucidation of Reaction Mechanisms in Key Transformations

The reactivity of tert-butyl 2-(6-bromopyridin-2-yl)acetate is primarily centered around the C-Br bond at the 6-position of the pyridine (B92270) ring, which is susceptible to various palladium-catalyzed cross-coupling reactions. While direct mechanistic studies on this specific ester are not extensively documented, the mechanisms can be inferred from studies on analogous 2-bromo-6-substituted pyridines.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle for the reaction of this compound with an organoboron reagent, such as an arylboronic acid, is believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a precatalyst, undergoes oxidative addition to the C-Br bond of the pyridine ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new organopalladium(II) complex. Stoichiometric model reactions have indicated the formation of boronate species as highly reactive intermediates in this step nih.gov.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired 2,6-disubstituted pyridine product.

The efficiency of this process can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the use of specific NHC-Pd precatalysts has been shown to be highly effective in the Suzuki-Miyaura cross-coupling of related ester compounds researchwithrutgers.com.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides. For this compound, the mechanism is generally accepted to involve a dual catalytic cycle with both palladium and copper.

Palladium Cycle: Similar to the Suzuki coupling, the cycle initiates with the oxidative addition of the bromopyridine to a Pd(0) species.

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The subsequent reductive elimination from the palladium center yields the alkynylated pyridine product and regenerates the Pd(0) catalyst.

Studies on related bromopyridines have shown that the reaction conditions, such as the catalyst system and base, are crucial for achieving high yields researchgate.net. In some cases, copper-free Sonogashira reactions can also be employed dntb.gov.ua.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. An efficient Negishi cross-coupling strategy for substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines using tetrakis(triphenylphosphine)palladium(0) has been reported, and a similar mechanism would apply to this compound organic-chemistry.org. The key steps involve oxidative addition of the bromopyridine to Pd(0), followed by transmetalation from the organozinc reagent and subsequent reductive elimination.

Application of Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic molecules. Although specific DFT studies on this compound are not prevalent in the literature, calculations on analogous pyridine derivatives provide significant insights.

DFT calculations can be used to determine various electronic properties that govern the reactivity of this compound. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the electronegativity of the bromine atom, influences the electron distribution within the molecule. The carbon atom attached to the bromine is expected to be electrophilic and thus susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For related compounds, DFT studies have shown that the HOMO and LUMO are often localized on the pyridine ring system nih.gov. The MEP map would likely show negative potential around the nitrogen atom and the carbonyl oxygen, indicating sites for electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound Based on Analogous Systems

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Moderately low | Indicates good reactivity in catalyzed reactions. |

| Electron Density at C6 | Lowered due to adjacent N and Br | Facilitates oxidative addition of Pd(0). |

| Molecular Electrostatic Potential (MEP) | Negative potential on N and carbonyl O | Sites for coordination to metal catalysts or protonation. |

This table is based on extrapolations from DFT studies on similar pyridine derivatives and is intended for illustrative purposes.

DFT calculations are instrumental in mapping the potential energy surfaces of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states. For palladium-catalyzed cross-coupling reactions, DFT can help to:

Compare the energy barriers for oxidative addition at different positions, confirming the high reactivity of the C-Br bond.

Elucidate the geometry and stability of various palladium intermediates in the catalytic cycle.

Investigate the role of ligands and solvents in stabilizing transition states and promoting the desired reaction pathway.

For instance, DFT studies on Suzuki-Miyaura reactions have helped to rationalize the regioselectivity observed in the coupling of polyhalogenated aromatics by comparing the activation energies for the oxidative addition step at different C-X bonds researchgate.net.

Stereochemical Implications in Derivative Synthesis (if applicable)

While this compound itself is achiral, its functionalization can lead to the formation of chiral derivatives, particularly if the coupled group or a subsequent modification introduces a stereocenter. For example, if a chiral boronic acid is used in a Suzuki coupling, the product will be chiral.

Furthermore, reactions involving the acetate (B1210297) moiety or the pyridine ring could potentially create new stereocenters. While specific studies on this compound are lacking, the principles of stereoselective synthesis would apply. For instance, the development of catalytic asymmetric methods for the functionalization of pyridine derivatives is an active area of research. The use of chiral catalysts or auxiliaries can control the stereochemical outcome of reactions, leading to the enantioselective or diastereoselective formation of products mdpi.com.

Spectroscopic Analysis in Mechanistic Investigations (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for the elucidation of reaction mechanisms by allowing for the detection and characterization of transient intermediates and products.

NMR Spectroscopy: In-situ NMR monitoring can provide real-time information about the concentrations of reactants, intermediates, and products throughout a reaction. For palladium-catalyzed reactions of pyridine derivatives, ¹H, ¹³C, and ³¹P NMR (if phosphine (B1218219) ligands are used) can be employed to identify and characterize key palladium complexes in the catalytic cycle acs.org. Low-temperature NMR studies have been particularly useful in observing otherwise unstable intermediates nih.gov.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in catalytic cycles, even at very low concentrations uvic.ca. In the context of palladium-catalyzed cross-coupling reactions, ESI-MS has been used to observe key catalytic species, such as Pd(II) intermediates formed after oxidative addition dntb.gov.uaresearchgate.net. By coupling mass spectrometry with techniques like pressurized sample infusion, real-time monitoring of catalytic reactions is possible, providing valuable mechanistic data uvic.ca.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant vibrational bands and the appearance of product bands. For example, in the Sonogashira coupling of this compound, the disappearance of the C-H stretching vibration of the terminal alkyne and the appearance of new bands corresponding to the internal alkyne in the product could be monitored.

Compound Index

Future Directions and Emerging Research Avenues for Tert Butyl 2 6 Bromopyridin 2 Yl Acetate

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic routes for valuable building blocks like tert-Butyl 2-(6-bromopyridin-2-yl)acetate. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Future research will likely pivot towards more sustainable practices that are both economically viable and ecologically sound. rasayanjournal.co.in

Key green chemistry principles that could be applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields, as demonstrated in the synthesis of various pyridine (B92270) derivatives. nih.govimpactfactor.org

Ultrasonic Irradiation: Sonication offers another energy-efficient method to accelerate reactions. impactfactor.orgresearchgate.net

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or water-based systems can significantly reduce environmental impact. rasayanjournal.co.inbiosynce.com Pyridine itself can sometimes act as a green solvent due to its relatively high boiling point and low volatility. biosynce.com

Catalysis: The development of novel, recyclable catalysts, including heterogeneous catalysts, can improve efficiency, minimize waste, and allow for milder reaction conditions. nih.govnih.gov

Flow Chemistry: Continuous flow microreactor systems offer a promising avenue for the direct and sustainable synthesis of tert-butyl esters. rsc.org These systems provide enhanced control over reaction parameters, leading to higher efficiency and safety compared to batch processes. rsc.org

| Green Synthetic Approach | Potential Advantages for this compound Synthesis | Supporting Research Context |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), higher yields (82-94% observed in related syntheses), pure products. nih.gov | Efficient for synthesizing various pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.gov |

| Flow Microreactors | More efficient, versatile, and sustainable for direct tert-butoxylation; improved safety and process control. rsc.org | Proven effective for the direct synthesis of tertiary butyl esters. rsc.org |

| Green Catalysts | Recyclable catalysts reduce waste; enable reactions under milder conditions. nih.govnih.gov | A significant challenge and goal in modern pyridine synthesis. nih.gov |

| Alternative Solvents | Use of ionic liquids or aqueous ethanol (B145695) can reduce reliance on hazardous organic solvents. rasayanjournal.co.innih.gov | A core principle of green chemistry applied to heterocyclic synthesis. rasayanjournal.co.in |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is dominated by the bromine atom at the 6-position and the ester functionality. While its use in standard cross-coupling reactions is established, future research should explore more novel transformations.

The bromine atom serves as a handle for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions. acs.orgacs.org These are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds. acs.org For instance, bromopyridine derivatives are effective coupling partners in nickel-catalyzed C(sp2)−C(sp3) reactions under mild, visible-light-driven conditions. acs.org Future work could focus on expanding the scope of coupling partners and developing more efficient, earth-abundant metal catalysts for these transformations. acs.org

The tert-butyl ester group is a robust protecting group for the carboxylic acid, but its reactivity can also be exploited. For example, methods for the direct conversion of thio-ethers to thio-acetates using reagents like TiCl4 or bromine catalysis could inspire novel transformations of the acetate (B1210297) moiety. researchgate.net

Emerging research avenues include:

Ligand-Tuned Catalysis: Exploring how different ligands can modulate the reactivity of a metal catalyst to switch between different reaction pathways, such as C-C, C-O, or C-N bond formation, using the same starting material. acs.org

Photoredox Catalysis: Utilizing visible light to drive reactions under mild conditions, which has been shown to be effective for coupling reactions involving aryl halides. acs.org

Enantioselective Transformations: Developing chiral catalysts to control the stereochemistry of reactions at the carbon alpha to the ester, leading to the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications. nih.gov

| Reaction Type | Reactive Site on Compound | Potential Application / Research Direction |

| Suzuki Coupling | Bromine atom | Formation of biaryl structures, essential in drug discovery and materials science. acs.org |

| Sonogashira Coupling | Bromine atom | Introduction of alkyne functionalities, creating linear scaffolds for molecular wires or drug intermediates. acs.org |

| Negishi Coupling | Bromine atom | Atroposelective synthesis of axially chiral biaryls using nickel catalysis. acs.org |

| C(sp²)–C(sp³) Coupling | Bromine atom | Visible-light-driven, nickel-catalyzed introduction of alkyl groups. acs.org |

Expansion of Applications in Complex Chemical Synthesis and Materials Science

As a bifunctional building block, this compound holds significant potential for the synthesis of complex, high-value molecules. Pyridine scaffolds are prominent in modern medicine and are integral to numerous pharmaceuticals. nih.govacs.org

In medicinal chemistry, this compound can serve as a key intermediate for:

PROTACs (Proteolysis-Targeting Chimeras): The tert-butyl acetate moiety can be hydrolyzed to a carboxylic acid, which can then be used to link to other molecules, a common strategy in the synthesis of PROTAC linkers. broadpharm.com

Enzyme Inhibitors: Pyridine-containing structures are central to many enzyme inhibitors. For example, derivatives have been used to create potent, non-covalent inhibitors of the SARS-CoV 3CL protease and BACE-1 inhibitors for Alzheimer's disease. acs.orgnih.gov

Agrochemicals: Many highly effective herbicides and pesticides contain substituted pyridine or pyrimidine rings. mdpi.com

In materials science, the rigid, aromatic nature of the pyridine ring and the potential for functionalization make it an attractive component for:

Organic Electronics: Pyridine-containing conjugated molecules have potential applications as molecular wires and in light-emitting devices. rasayanjournal.co.in

Functional Polymers: The compound can be incorporated into polymers to imbue them with specific properties, such as metal-coordinating capabilities or altered electronic characteristics.

Future research should focus on designing and synthesizing novel, complex target molecules for specific biological or material applications, using this compound as a starting fragment.

Integration with High-Throughput Experimentation and Automation in Discovery Platforms

The increasing use of automation and high-throughput experimentation (HTE) in chemical research offers a significant opportunity to accelerate the discovery of new reactions and molecules based on this compound.

HTE platforms allow for the rapid screening of hundreds or thousands of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in parallel. This can be used to:

Quickly identify optimal conditions for known transformations like Suzuki or Sonogashira couplings.

Discover entirely new reactions and reactivity patterns that would be missed by traditional, low-throughput methods.

A prime example of a relevant HTE approach is the use of multi-component reactions, such as the Ugi reaction, to rapidly generate large libraries of diverse molecules from a few starting materials. nih.gov A library based on this compound could be synthesized to explore structure-activity relationships for a particular biological target, as was done in the discovery of SARS-CoV 3CL protease inhibitors. nih.gov

Furthermore, the integration of automated synthesis platforms, such as flow reactors, with HTE screening can create a closed-loop discovery system. rsc.org An algorithm could analyze the results from an HTE screen and then direct the automated synthesizer to produce the next generation of compounds for testing, streamlining the entire discovery and optimization process. This approach would rapidly expand the known chemical space and applications of this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.